Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and a hexahydroquinoline core
Preparation Methods
The synthesis of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Benzodioxole Moiety:
Synthesis of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized via a Pd-catalyzed amination reaction using various fused heteroaryl amines.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a specific halogenation reaction, often using N-bromosuccinimide (NBS) as a reagent.
Chemical Reactions Analysis
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Coupling Reactions: It can participate in Pd-catalyzed coupling reactions to form more complex structures.
Scientific Research Applications
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting microtubules and tubulin in cancer cells.
Biological Studies: The compound is used in studies related to cell cycle arrest and apoptosis induction in various cancer cell lines.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be compared with other similar compounds such as:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole moiety and are studied for their anticancer properties.
N-Fused Heteroaryl Indoles: These compounds share structural similarities and are evaluated for their antiproliferative activity against various cancer cell lines.
Properties
Molecular Formula |
C26H23F3N2O5 |
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Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H23F3N2O5/c1-2-34-25(33)23-21(14-10-11-19-20(12-14)36-13-35-19)22-17(8-5-9-18(22)32)31(24(23)30)16-7-4-3-6-15(16)26(27,28)29/h3-4,6-7,10-12,21H,2,5,8-9,13,30H2,1H3 |
InChI Key |
ABWXFNVHSXENQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC=C5C(F)(F)F)N |
Origin of Product |
United States |
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